



Application Notes and Protocols for FAK Inhibitor Y15 in Mouse Models

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Compound of Interest					
Compound Name:	FAK inhibitor 5				
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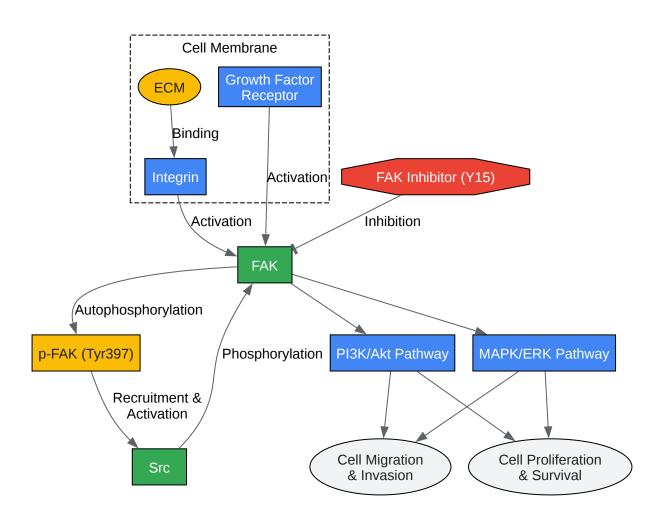
Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[1][2] Its overexpression and activation are implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the in vivo use of FAK inhibitor Y15 (also known as 1,2,4,5-benzenetetramine tetrahydrochloride) in mouse models, based on preclinical studies.[2][3] Y15 is a specific inhibitor of FAK that targets its autophosphorylation at Tyr397, thereby impeding downstream signaling pathways involved in tumor growth and metastasis.[1][2]

Mechanism of Action

FAK activation is initiated by integrin clustering upon binding to the extracellular matrix (ECM) or by signals from growth factor receptors. This leads to the autophosphorylation of FAK at the Tyr397 residue, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, creating a signaling hub that activates multiple downstream pathways, including the PI3K-Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. FAK inhibitors, such as Y15, block the initial autophosphorylation step at Tyr397, thereby inhibiting the entire downstream signaling cascade.





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Caption: FAK signaling pathway and the inhibitory action of Y15.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of FAK Inhibitors in Mice



FAK Inhibitor	Dose & Route	Tmax (min)	Half-life (t1/2)	Oral Bioavailabil ity (%)	Reference
Y15	30 mg/kg (IP)	4.8	N/A	N/A	[3]
BSJ-04-146	2 mg/kg (IV)	N/A	27 min (in microsomes)	N/A	[4]
BSJ-04-146	10 mg/kg (IP)	N/A	N/A	N/A	[4]
Compound 27	10 mg/kg (Oral)	N/A	5.29 h (IV)	18.3	[5]
PND-1186	30 mg/kg (IP)	~15	~2 hours	N/A	[6]
PND-1186	100 mg/kg (IP)	~30	~4 hours	N/A	[6]
BI 853520	50 mg/kg (Oral)	N/A	Long	High	[7][8]

N/A: Not Available in the provided search results.

Table 2: In Vivo Dosing and Efficacy of FAK Inhibitor Y15

in Mouse Models

Cancer Model	Mouse Strain	Treatment Regimen	Efficacy	Reference
Colon Cancer Xenograft	N/A	N/A	Tumor growth inhibition	[1]
Pancreatic Cancer Xenograft	Nude Mice	Y15 alone or with gemcitabine	Significant tumor regression; synergistic effect with gemcitabine	[2]
Neuroblastoma Metastasis Model	Nude Mice	Y15 or TAE226	Significant decrease in tumor burden	[9]



Experimental Protocols

Protocol 1: In Vivo Dosing of FAK Inhibitor Y15 in a Pancreatic Cancer Xenograft Mouse Model

This protocol is based on studies demonstrating the efficacy of Y15 in inhibiting pancreatic tumor growth.[2]

1. Materials:

- FAK Inhibitor Y15 (1,2,4,5-benzenetetramine tetrahydrochloride)
- Vehicle (e.g., sterile PBS or as recommended by the manufacturer)
- Human pancreatic cancer cells (e.g., Panc-1)
- Nude mice (e.g., athymic NCr-nu/nu)
- Matrigel
- Calipers
- · Syringes and needles for injection

2. Procedure:

- Tumor Cell Implantation:
- Culture human pancreatic cancer cells to ~80% confluency.
- Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
- Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Treatment Administration:
- Randomize mice into treatment and control groups.
- Prepare Y15 solution in the appropriate vehicle. A preclinical study used intraperitoneal (IP) administration at a dose of 30 mg/kg.[3]
- Administer the Y15 solution or vehicle control to the respective groups via IP injection daily
 or as determined by preliminary toxicology studies. A 28-day study at 30 mg/kg IP showed no
 significant toxicity.[3]
- Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.



- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process for further analysis (e.g., Western blot for p-FAK, immunohistochemistry).

Protocol 2: Pharmacokinetic Analysis of FAK Inhibitor Y15 in Mice

This protocol is designed to determine the pharmacokinetic profile of Y15 in mice.[3]

1. Materials:

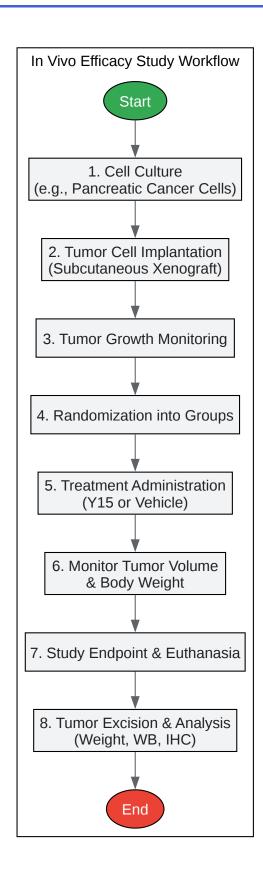
- FAK Inhibitor Y15
- Dosing vehicle
- Swiss albino mice (or other appropriate strain)
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- LC-MS/MS system for bioanalysis

2. Procedure:

- Drug Administration:
- Administer a single dose of Y15 to mice via the desired route (e.g., 30 mg/kg IP or 100 mg/kg oral).[3]
- · Blood Sampling:
- Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). A study showed Y15 reached maximum plasma concentration in 4.8 minutes after IP administration.[3]
- Process blood samples to separate plasma and store at -80°C until analysis.
- Sample Analysis:
- Extract Y15 from plasma samples.
- Quantify the concentration of Y15 in each sample using a validated LC-MS/MS method.
- Data Analysis:
- Plot plasma concentration versus time.
- Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using appropriate software.

Experimental Workflow Visualization





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Caption: Workflow for an in vivo efficacy study of FAK inhibitor Y15.



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